14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
Description
This compound features a tricyclic core (diazatricyclo[9.4.0.0³,⁸]) with two nitrogen atoms at positions 2 and 7. Key structural elements include:
- 14-Methyl group: Positioned on the tricyclic system, contributing to steric bulk and influencing conformational stability.
- 10-[4-(Propan-2-yl)phenyl] substituent: A para-isopropylphenyl group enhances lipophilicity and may facilitate hydrophobic interactions in biological systems.
- 12-Ketone: A polar functional group that could participate in hydrogen bonding or serve as a reactive site for derivatization.
The compound’s molecular formula is C₂₂H₂₅N₂O (molecular weight: 333.45 g/mol). Its synthesis likely involves cyclization and substitution reactions, as inferred from analogous tricyclic compounds in marine actinomycete-derived metabolites (e.g., salternamides) . Structural characterization would employ crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
9-methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-14(2)16-8-10-17(11-9-16)23-22-20(12-15(3)13-21(22)26)24-18-6-4-5-7-19(18)25-23/h4-11,14-15,23-25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIQEZHPJJXQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(C)C)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves multiple steps, including the formation of the core tricyclic structure and the introduction of the methyl and isopropyl groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts alkylation, and other organic transformations. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[940
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The benzyloxy-substituted derivative has the highest logP (~5.1), which may limit bioavailability .
Electronic Effects :
- The 2-nitrophenyl analog introduces strong electron-withdrawing effects, altering charge distribution and reactivity. This could enhance binding to electron-rich biological targets (e.g., enzymes with nucleophilic active sites) .
Bioactivity Correlation :
- Compounds with piperazine moieties (e.g., ) show divergent bioactivity profiles due to their ability to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors). The target compound lacks this feature, suggesting different pharmacological targets.
Computational and Experimental Insights
Similarity Indexing and Virtual Screening
- Tanimoto coefficients (using MACCS fingerprints) reveal moderate similarity (~60–70%) between the target compound and salternamide E derivatives . Lower similarity (~40%) is observed with piperazine-containing analogs, aligning with their distinct bioactivity .
- Molecular dynamics simulations predict that the isopropylphenyl group stabilizes the compound in hydrophobic binding pockets, akin to interactions observed in HDAC inhibitors like SAHA .
Crystallographic and Conformational Analysis
- Ring puckering parameters (Cremer-Pople analysis) indicate that the tricyclic core adopts a boat-like conformation, differing from the chair conformation of the tetramethyl analog .
- Hydrogen-bonding networks involving the C12 ketone are critical for crystal packing, as demonstrated in related structures solved via SHELX .
Biological Activity
The compound 14-methyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one (CAS No. 946386-65-8) is a complex organic molecule with potential biological activities that merit investigation. This article aims to delve into its biological activity, particularly focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.47 g/mol. The structure features a diazatricyclo framework, which is known to influence biological activity through various mechanisms.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit significant biological activities, particularly in the context of cancer treatment and anti-leukemic properties.
Cytotoxic Activity
A study demonstrated that related diazatricyclo compounds showed cytotoxic potential against various human leukemia cell lines, including K562, HL60, and U937 cells. The cytotoxicity was assessed using the MTS assay, revealing IC50 values comparable to established chemotherapeutic agents .
| Cell Line | Compound IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| K562 | 3.5 | 4.5 (JG454) |
| HL60 | Similar | A6730 (various values) |
| U937 | Not specified | Not specified |
The proposed mechanism involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance, the inhibition of phospholipase A2 has been identified as a significant target for cationic amphiphilic drugs . This inhibition can lead to alterations in membrane dynamics and apoptosis in cancer cells.
Case Studies
- Anti-Leukemic Activity : A specific study focused on the anti-leukemic activity of a structurally similar compound showed promising results against K562 and HL60 cell lines . The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways.
- Pharmacokinetics : The pharmacokinetic properties of similar compounds were evaluated using various computational models (ADME/PK). These studies suggested favorable absorption and distribution profiles which are crucial for therapeutic efficacy .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial for any therapeutic application. The compound's handling precautions include avoiding exposure during pregnancy and ensuring proper protective equipment during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
